molecular formula C11H15N5O5 B12406269 (2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Katalognummer: B12406269
Molekulargewicht: 297.27 g/mol
InChI-Schlüssel: AJACDNCVEGIBNA-PKJMTWSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a nucleoside analog, which is a type of molecule that resembles the building blocks of DNA and RNA. Nucleoside analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. Common reagents include phosphoramidites and various catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of nucleoside analogs involves large-scale chemical synthesis using automated synthesizers. These machines can perform multiple steps in the synthesis process, including deprotection and purification, to produce high-purity compounds suitable for pharmaceutical use.

Analyse Chemischer Reaktionen

Types of Reactions

Nucleoside analogs can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products

The major products of these reactions depend on the specific functional groups present in the nucleoside analog. For example, oxidation of a hydroxyl group may yield a ketone, while substitution of a hydroxyl group with a halogen may yield a halogenated nucleoside.

Wissenschaftliche Forschungsanwendungen

Nucleoside analogs have a wide range of applications in scientific research, including:

    Chemistry: Used as building blocks in the synthesis of more complex molecules.

    Biology: Studied for their interactions with enzymes and nucleic acids.

    Medicine: Used as antiviral and anticancer agents due to their ability to interfere with DNA and RNA synthesis.

    Industry: Employed in the production of pharmaceuticals and diagnostic reagents.

Wirkmechanismus

The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA during replication or transcription. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the growth of viruses or cancer cells. The molecular targets often include viral polymerases or cellular enzymes involved in nucleic acid metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acyclovir: An antiviral nucleoside analog used to treat herpes infections.

    Zidovudine: An antiretroviral nucleoside analog used to treat HIV/AIDS.

    Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

The uniqueness of a nucleoside analog lies in its specific structure, which determines its affinity for particular enzymes and its ability to be incorporated into nucleic acids. The presence of unique functional groups can enhance its efficacy and reduce its toxicity compared to other similar compounds.

Eigenschaften

Molekularformel

C11H15N5O5

Molekulargewicht

297.27 g/mol

IUPAC-Name

(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7?,10-/m1/s1

InChI-Schlüssel

AJACDNCVEGIBNA-PKJMTWSGSA-N

Isomerische SMILES

COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)N

Kanonische SMILES

COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.